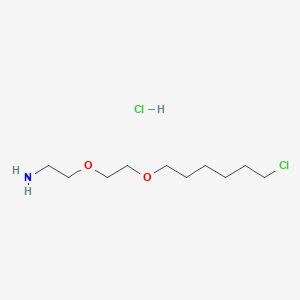
2-(2-(6-Chlorohexyloxy)ethoxy)ethanamine hydrochloride, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(6-Chlorohexyloxy)ethoxy)ethanamine hydrochloride is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Synthesis Analysis
The compound is used as a linker in the synthesis of PROTACs . PROTACs are designed to contain two different ligands connected by a linker; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . The synthesis of PROTACs involves the conjugation of the two ligands with the help of this linker .Molecular Structure Analysis
The molecular formula of 2-(2-(6-Chlorohexyloxy)ethoxy)ethanamine hydrochloride is C10H23Cl2NO2 . The molecular weight is 260.20 . The structure contains a polyethylene glycol (PEG) chain, which enhances the solubility and bioavailability of the PROTACs .Chemical Reactions Analysis
As a linker in PROTACs, this compound doesn’t undergo chemical reactions itself but facilitates the formation of PROTACs . The reactions involved in the synthesis of PROTACs are mainly conjugation reactions .Physical And Chemical Properties Analysis
This compound appears as a solid and its color ranges from white to off-white . It is soluble in DMSO . The compound should be stored at -20°C in sealed storage, away from moisture .Applications De Recherche Scientifique
Biocidal and Corrosion Inhibition
2-(Decylthio)ethanamine hydrochloride, a compound structurally related to 2-(2-(6-Chlorohexyloxy)ethoxy)ethanamine hydrochloride, has been found to serve as a multifunctional biocide. It exhibits broad-spectrum activity against bacteria, fungi, and algae, along with biofilm and corrosion inhibition properties. These features are beneficial in various recirculating cooling water systems (Walter & Cooke, 1997).
Synthesis and Antiamoebic Activity
A study on the synthesis and characterization of chalcones possessing N-substituted ethanamine, which included the synthesis of compounds by the reaction of 2-chloro N-substituted ethanamine hydrochloride, revealed their effectiveness against Entamoeba histolytica. This suggests potential antiamoebic applications for similar compounds (Zaidi et al., 2015).
Synthetic Routes for Pharmaceutical Intermediates
In the pharmaceutical industry, compounds like 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, which shares structural similarities with 2-(2-(6-Chlorohexyloxy)ethoxy)ethanamine hydrochloride, are key intermediates. An example is its use in the synthesis of Silodosin, an α1-adrenoceptor antagonist for treating benign prostatic hyperplasia. Novel synthetic routes for such intermediates highlight the compound's relevance in drug synthesis (Luo et al., 2008).
Chemical Reaction Kinetics and Thermodynamics
Studies on compounds like 2,2-diethoxy-ethylamine and 2,2-diethoxy-N,N-diethyl-ethylamine, which are structurally analogous, provide insights into the gas-phase molecular elimination kinetics and thermodynamics. Such research is crucial in understanding the behavior of these compounds under various conditions (Mora et al., 2009).
Mécanisme D'action
Target of Action
It is known to be a peg-based protac linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific protein target within a cell .
Mode of Action
As a PROTAC linker, 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethylamine hydrochloride forms a bridge between the E3 ubiquitin ligase and the target protein . The compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The compound operates within the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By promoting the degradation of specific proteins, it can influence various biochemical pathways depending on the function of the target protein.
Result of Action
The result of the compound’s action is the selective degradation of its target protein . This can lead to various molecular and cellular effects depending on the role of the degraded protein.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Orientations Futures
The future directions of this compound are closely related to the development of PROTACs. As a linker in PROTACs, its use will continue to expand as more target proteins are identified for degradation. The design and synthesis of PROTACs are active areas of research, and this compound will likely play a key role in these studies .
Propriétés
IUPAC Name |
2-[2-(6-chlorohexoxy)ethoxy]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22ClNO2.ClH/c11-5-3-1-2-4-7-13-9-10-14-8-6-12;/h1-10,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGPBUVQAULFOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCOCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

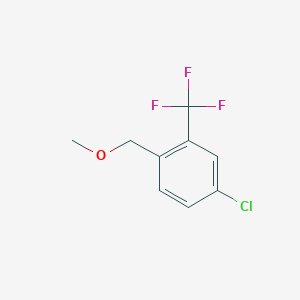

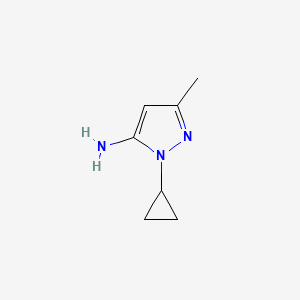

![Carbonochloridic acid, [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl ester, 95%](/img/structure/B6358159.png)
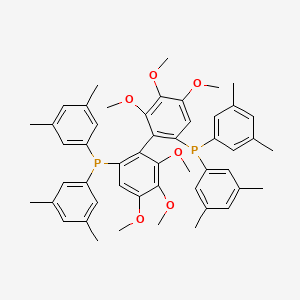
![1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358173.png)
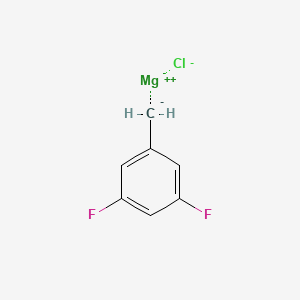
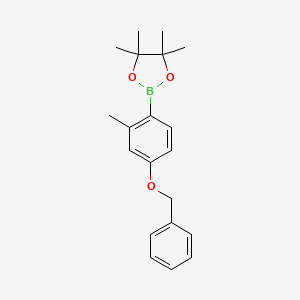
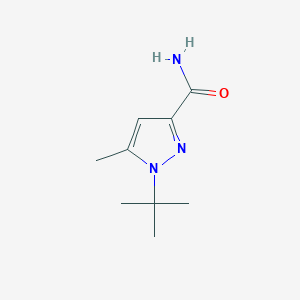
![4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B6358198.png)
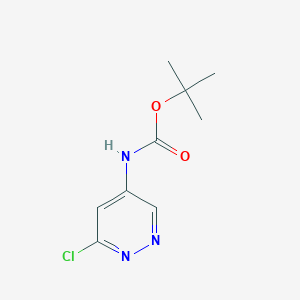
![5-Fluoro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6358206.png)
